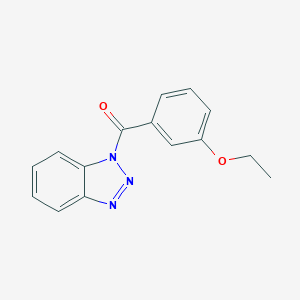
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide, also known as KB-31, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the family of cyclohexane-1,4-dicarboxamides and has been shown to exhibit promising biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. Studies have shown that N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide inhibits the activity of various enzymes and proteins involved in these pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide exhibits potent antioxidant activity, which may contribute to its anticancer properties. Additionally, N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide in lab experiments is its potent anticancer activity. Additionally, N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide in lab experiments is its low solubility in aqueous solutions, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide. One potential direction is the development of novel drug delivery systems to improve the solubility and bioavailability of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide and to identify potential drug targets for the development of targeted cancer therapies. Finally, studies are needed to evaluate the potential use of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide in the treatment of various inflammatory conditions.
Synthesemethoden
The synthesis of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide involves the reaction of 2,4-dimethylbenzene with cyclohexane-1,4-dicarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C24H30N2O2 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1-N,4-N-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C24H30N2O2/c1-15-5-11-21(17(3)13-15)25-23(27)19-7-9-20(10-8-19)24(28)26-22-12-6-16(2)14-18(22)4/h5-6,11-14,19-20H,7-10H2,1-4H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
MNSDDHDNQIHIES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=C(C=C3)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=C(C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)


![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)





